

Application Notes and Protocols for SR-18292 In Vivo Studies

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Compound of Interest

Compound Name: SR-18292

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Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1 α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). It functions by increasing the acetylation of PGC-1 α , which in turn modulates the expression of genes involved in various metabolic pathways.[1] Specifically, **SR-18292** enhances the interaction between PGC-1 α and the acetyltransferase GCN5, leading to the suppression of gluconeogenic gene expression.[2] [3] This mechanism of action has positioned **SR-18292** as a promising therapeutic candidate for type 2 diabetes.[1][2] Furthermore, its role in modulating PGC-1 α activity has led to investigations into its potential applications in other diseases, including sickle cell disease and multiple myeloma.[4][5]

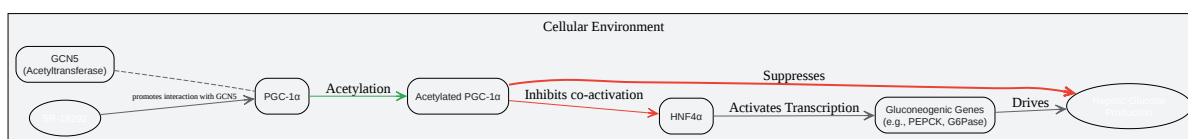
These application notes provide a comprehensive overview of the in vivo administration and dosage of **SR-18292** based on published preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: PGC-1 α Modulation

SR-18292's primary mechanism of action is the inhibition of PGC-1 α 's gluconeogenic activity. It does not directly inhibit the catalytic activity of acetyltransferases but rather promotes the

interaction between PGC-1 α and the acetyltransferase GCN5. This increased association leads to the acetylation of PGC-1 α , which reduces its ability to co-activate the transcription factor HNF4 α (Hepatocyte Nuclear Factor 4 alpha). The suppression of the HNF4 α /PGC-1 α complex leads to decreased expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic glucose production.^{[2][4]}

Below is a diagram illustrating the signaling pathway of **SR-18292**.



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Caption: Signaling pathway of **SR-18292** in suppressing hepatic glucose production.

In Vivo Study Data Summary

The following tables summarize the quantitative data from various in vivo studies involving **SR-18292**.

Table 1: Dosage and Administration in Type 2 Diabetes Models

Animal Model	Dosage	Administration Route	Dosing Regimen	Key Findings	Reference
High-Fat Diet (HFD)-fed Mice	45 mg/kg	Intraperitoneal (I.P.)	Injected for 3 consecutive days, and again on day 4 before measurements.	Significantly lower fasting blood glucose; Inhibition of gluconeogenic gene expression (Pck1).	[2]
Lep ^{ob/ob} Mice	45 mg/kg	Intraperitoneal (I.P.)	Same as HFD-fed mice.	Enhanced glucose tolerance.	[2]
HFD-fed Mice	45 mg/kg	Intraperitoneal (I.P.)	14-day chronic treatment.	Sustained reduction in blood glucose without changes in body weight.	[2]

Table 2: Dosage and Administration in Sickle Cell Disease Models

Animal Model	Dosage	Administration Route	Dosing Regimen	Key Findings	Reference
β-YAC Mice	5 or 10 µg/g body weight/day	Intraperitoneal (I.P.)	Daily for 4 weeks.	Increased γ-globin and PGC-1α mRNA levels.	[4]
Sickle Cell Disease (SCD) Mice	10 µg/g body weight/day	Intraperitoneal (I.P.)	Daily for 4 weeks.	Increased PGC-1α and γ-globin mRNA levels; Increased F-cells and improved RBC survival.	[4]

Table 3: Dosage and Administration in Cancer Models

Animal Model	Dosage	Administration Route	Dosing Regimen	Key Findings	Reference
Multiple Myeloma (MM) Mouse Model	Well-tolerated dose (specifics not detailed)	Not specified	Not specified	Potent inhibition of tumor growth.	[5]

Table 4: Preliminary Pharmacokinetic Data

Animal Model	Dose	Route	Time Point	Concentration in Liver	Reference
Mice	30 mg/kg	Intraperitoneal (I.P.)	2 hours post-injection	2.3 µM	[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy of **SR-18292** in a Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes

This protocol is adapted from the study by Sharabi et al. (2017).[2]

1. Animal Model and Acclimation:

- Use male C57BL/6J mice, 6-8 weeks old.
- Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for at least 16 weeks.
- House mice under a 12-hour light/12-hour dark cycle at 22°C.
- Allow at least one week of acclimation to the facility before any procedures.

2. **SR-18292** Formulation:

- Prepare a stock solution of **SR-18292**.
- For administration, resuspend **SR-18292** in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% PBS.
- The final concentration of **SR-18292** in the vehicle should be between 6-12 mg/mL.

3. Dosing Regimen:

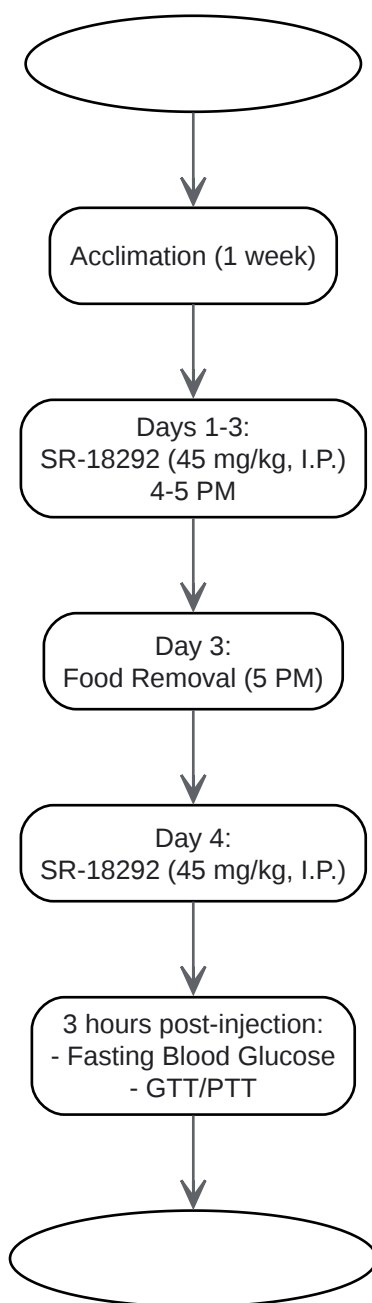
- Administer **SR-18292** at a dose of 45 mg/kg body weight via intraperitoneal (I.P.) injection.
- Inject the mice for three consecutive days between 4:00 PM and 5:00 PM.
- On the third day, remove food at 5:00 PM to induce a fasted state.
- On the fourth day, administer another dose of **SR-18292**.

4. Outcome Measures:

- Three hours after the final injection on day four, measure fasting blood glucose from tail vein blood using a glucometer.

- For glucose tolerance tests (GTT) or pyruvate tolerance tests (PTT), inject glucose (2 g/kg) or pyruvate (2 g/kg) intraperitoneally three hours after the last **SR-18292** injection and measure blood glucose at specified time intervals.
- At the end of the study, euthanize mice and collect liver tissue for gene expression analysis (e.g., qPCR for Pck1 and G6pc).

Experimental Workflow Diagram:



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Caption: Workflow for in vivo efficacy testing of **SR-18292** in DIO mice.

Protocol 2: In Vivo Evaluation of **SR-18292** in a Sick Cell Disease (SCD) Mouse Model

This protocol is based on the study by Cui et al. (2024).^[4]

1. Animal Model:

- Use transgenic sickle cell disease (SCD) mice (e.g., Berkeley SCD mouse model).
- House animals in standard conditions with ad libitum access to food and water.

2. **SR-18292** Formulation:

- Prepare **SR-18292** in a suitable vehicle for intraperitoneal injection.

3. Dosing Regimen:

- Administer **SR-18292** daily at a dose of 10 µg/g body weight via intraperitoneal (I.P.) injection.
- Continue the treatment for four consecutive weeks.

4. Outcome Measures:

- Collect peripheral blood samples periodically to monitor hematological parameters (e.g., red blood cell count, hemoglobin levels, reticulocyte count).
- At the end of the treatment period, analyze the expression of γ -globin and PGC-1 α in hematopoietic tissues (e.g., bone marrow, spleen) by qPCR and Western blot.
- Assess the percentage of F-cells (erythrocytes containing fetal hemoglobin) by flow cytometry.
- Evaluate red blood cell survival using appropriate in vivo labeling techniques.

Protocol 3: Representative In Vivo Efficacy Study of **SR-18292** in a Multiple Myeloma (MM) Xenograft Model

Note: A specific protocol for **SR-18292** in MM models is not detailed in the available literature. This is a representative protocol based on general practices for small molecule inhibitors in MM xenograft models.

1. Cell Lines and Animal Model:

- Use a human multiple myeloma cell line (e.g., MM.1S).
- Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.

2. Tumor Implantation:

- Subcutaneously inject approximately $5-10 \times 10^6$ MM.1S cells suspended in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. **SR-18292** Formulation and Dosing:

- Formulate **SR-18292** for the chosen route of administration (e.g., intraperitoneal or oral).
- Based on tolerability and efficacy in other models, a starting dose in the range of 10-50 mg/kg, administered daily or on a cyclical schedule, could be evaluated. A maximum tolerated dose (MTD) study is recommended.

4. Treatment and Monitoring:

- Randomize mice into vehicle control and **SR-18292** treatment groups.
- Administer the treatment as per the determined schedule.
- Measure tumor volume with calipers 2-3 times per week.
- Monitor body weight and overall health of the animals as indicators of toxicity.

5. Endpoint Analysis:

- Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
- At the end of the study, euthanize the animals and excise the tumors.
- Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic marker analysis (e.g., immunohistochemistry for PGC-1 α acetylation) and other molecular analyses.

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